molecular formula C18H20F3N5O3 B11044111 ethyl 3-(4-methyl-6-oxo-2-{N'-[3-(trifluoromethyl)phenyl]carbamimidamido}-1,6-dihydropyrimidin-5-yl)propanoate

ethyl 3-(4-methyl-6-oxo-2-{N'-[3-(trifluoromethyl)phenyl]carbamimidamido}-1,6-dihydropyrimidin-5-yl)propanoate

Cat. No.: B11044111
M. Wt: 411.4 g/mol
InChI Key: ZEIIRVBPMDBCJM-UHFFFAOYSA-N
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Description

ETHYL 3-[2-({IMINO[3-(TRIFLUOROMETHYL)ANILINO]METHYL}AMINO)-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL]PROPANOATE is a complex organic compound with a unique structure that includes a trifluoromethyl group, an anilino group, and a pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[2-({IMINO[3-(TRIFLUOROMETHYL)ANILINO]METHYL}AMINO)-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL]PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the pyrimidinyl moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This is often achieved through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling reactions: The anilino group is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[2-({IMINO[3-(TRIFLUOROMETHYL)ANILINO]METHYL}AMINO)-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL]PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 3-[2-({IMINO[3-(TRIFLUOROMETHYL)ANILINO]METHYL}AMINO)-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL]PROPANOATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which ETHYL 3-[2-({IMINO[3-(TRIFLUOROMETHYL)ANILINO]METHYL}AMINO)-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL]PROPANOATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the anilino and pyrimidinyl groups facilitate binding to specific sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-[2-({IMINO[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL]PROPANOATE
  • ETHYL 3-[2-({IMINO[3-(FLUOROMETHYL)ANILINO]METHYL}AMINO)-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL]PROPANOATE

Uniqueness

ETHYL 3-[2-({IMINO[3-(TRIFLUOROMETHYL)ANILINO]METHYL}AMINO)-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL]PROPANOATE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C18H20F3N5O3

Molecular Weight

411.4 g/mol

IUPAC Name

ethyl 3-[2-[(E)-[amino-[3-(trifluoromethyl)anilino]methylidene]amino]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoate

InChI

InChI=1S/C18H20F3N5O3/c1-3-29-14(27)8-7-13-10(2)23-17(25-15(13)28)26-16(22)24-12-6-4-5-11(9-12)18(19,20)21/h4-6,9H,3,7-8H2,1-2H3,(H4,22,23,24,25,26,28)

InChI Key

ZEIIRVBPMDBCJM-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)CCC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC=CC(=C2)C(F)(F)F)C

Canonical SMILES

CCOC(=O)CCC1=C(N=C(NC1=O)N=C(N)NC2=CC=CC(=C2)C(F)(F)F)C

Origin of Product

United States

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